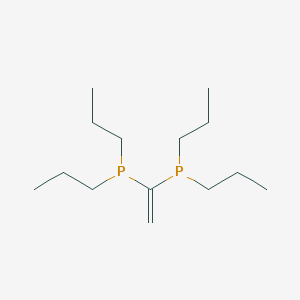
Phosphine, ethenylidenebis[dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, ethenylidenebis[dipropyl- is a tertiary phosphine compound characterized by the presence of phosphorus atoms bonded to carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
The synthesis of Phosphine, ethenylidenebis[dipropyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency in producing tertiary phosphines . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Phosphine, ethenylidenebis[dipropyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical reactions, where phosphine-centered radical species are generated via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Major products formed from these reactions often involve the formation of new phosphorus-carbon bonds, which are valuable in organic synthesis and material science .
Scientific Research Applications
Phosphine, ethenylidenebis[dipropyl- has a wide range of scientific research applications. In chemistry, it is used as a ligand in homogeneous catalysis, facilitating various transition metal-catalyzed reactions . In biology and medicine, phosphorus-containing compounds, including phosphines, are explored for their potential therapeutic properties and as intermediates in drug synthesis . In the industrial sector, phosphines are utilized in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Phosphine, ethenylidenebis[dipropyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and the nature of the transition metal used . Additionally, phosphines can function as antioxidants, decomposing hydroperoxides and preventing oxidative degradation of materials .
Comparison with Similar Compounds
Phosphine, ethenylidenebis[dipropyl- can be compared to other tertiary phosphines, such as triphenylphosphine and triethylphosphine. While all these compounds share the common feature of having phosphorus atoms bonded to carbon atoms, Phosphine, ethenylidenebis[dipropyl- is unique due to its specific structure and reactivity. Similar compounds include azophosphines, which also contain phosphorus atoms but differ in their coordination chemistry and applications .
Properties
CAS No. |
686353-31-1 |
|---|---|
Molecular Formula |
C14H30P2 |
Molecular Weight |
260.34 g/mol |
IUPAC Name |
1-dipropylphosphanylethenyl(dipropyl)phosphane |
InChI |
InChI=1S/C14H30P2/c1-6-10-15(11-7-2)14(5)16(12-8-3)13-9-4/h5-13H2,1-4H3 |
InChI Key |
FVANKRFHWXOJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)C(=C)P(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


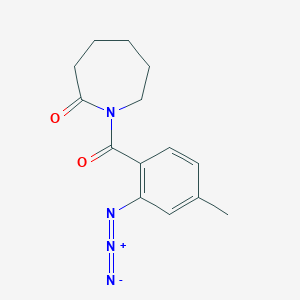
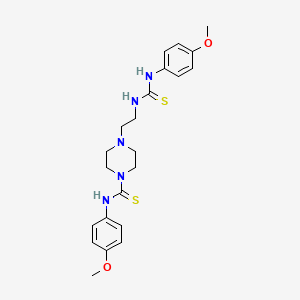
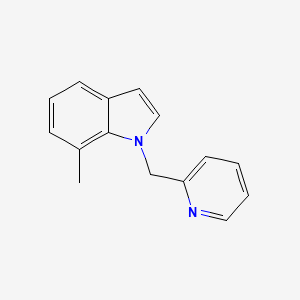
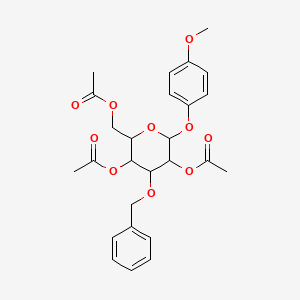
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
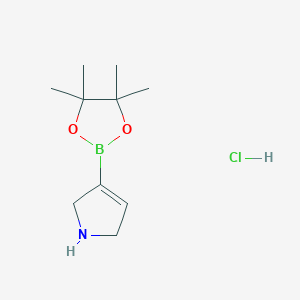
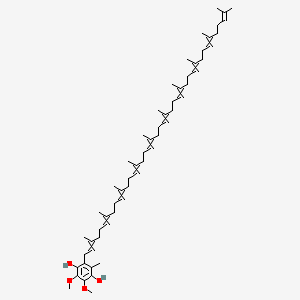
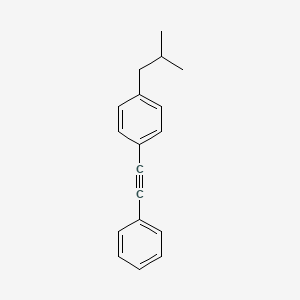

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
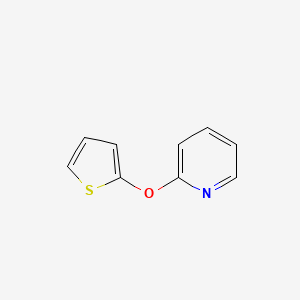

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
